![molecular formula C21H18N2OS B2832564 2-(1H-indol-1-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide CAS No. 1797638-00-6](/img/structure/B2832564.png)
2-(1H-indol-1-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide
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Description
2-(1H-indol-1-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide, also known as ITBA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. ITBA belongs to the class of compounds known as indole derivatives, which have been shown to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Scientific Research Applications
Anti-inflammatory Properties
Compounds containing indole and thiazole moieties, such as N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole, have been synthesized and characterized, showing potential anti-inflammatory activity confirmed by in silico modeling studies targeting cyclooxygenase domains. These studies include geometry optimization and interaction energy studies to understand the electronic charge transfer within the molecule, contributing to its stability and activity (Al-Ostoot et al., 2020). Additionally, new thiazole derivatives have been synthesized and evaluated for their anti-inflammatory activities, demonstrating good efficacy in vivo. Docking studies have helped to propose the binding mode of these compounds with cyclooxygenase isoenzymes (Deb et al., 2013).
Antimicrobial and Antioxidant Activities
Benzodiazepines bearing benzimidazole, benzothiazole, and indole moieties have shown potent antimicrobial activity against various bacteria and fungi, along with significant antioxidant activity. The synthesis of these compounds involved Claisen–Schmidt condensation and cyclization of chalcones, demonstrating their potential in combating microbial infections and oxidative stress (Naraboli & Biradar, 2017).
Anticonvulsant Evaluation
Indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide have been designed, synthesized, and evaluated for anticonvulsant activities using various models. The compound N-(5-chlorobenzo[d]thiazol-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide demonstrated significant activity, suggesting the potential of these compounds in treating seizure disorders. In silico studies, including molecular docking, were carried out to establish molecular interactions with Na+ channels and GABAA receptors, highlighting the drug-like properties of these compounds (Nath et al., 2021).
properties
IUPAC Name |
2-indol-1-yl-N-[(2-thiophen-3-ylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS/c24-21(14-23-11-9-16-5-2-4-8-20(16)23)22-13-17-6-1-3-7-19(17)18-10-12-25-15-18/h1-12,15H,13-14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKKESZQIJVCSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=CC=CC=C3C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-1-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide |
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